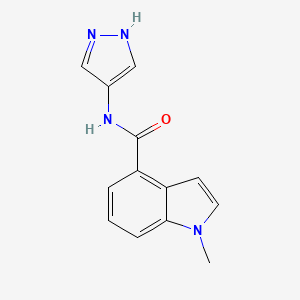
N-(2-amino-2-oxoethoxy)-2-(4-fluorophenoxy)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-2-oxoethoxy)-2-(4-fluorophenoxy)-2-methylpropanamide, commonly known as AOE-PC, is a chemical compound that has been widely used in scientific research due to its unique properties. AOE-PC belongs to the class of amides and is synthesized through a complex process that involves multiple steps.
作用機序
The mechanism of action of AOE-PC involves its ability to bind to specific amino acid residues in proteins. AOE-PC contains a photoactivatable group that can be activated by light. When AOE-PC binds to a protein, the photoactivatable group is positioned near the amino acid residue of interest. Upon exposure to light, the photoactivatable group is activated, which forms a covalent bond between AOE-PC and the amino acid residue. This covalent bond can be used to identify the binding site of AOE-PC in the protein.
Biochemical and Physiological Effects
AOE-PC has been shown to have a variety of biochemical and physiological effects. It has been shown to activate GPCRs and ion channels, which can lead to changes in intracellular signaling pathways. AOE-PC has also been shown to affect the function of enzymes and transporters. These effects can be used to study the function of these proteins and to identify potential drug targets.
実験室実験の利点と制限
AOE-PC has several advantages for lab experiments. It is a highly specific tool that can be used to study the function of specific proteins. It is also a photoaffinity probe, which allows for the identification of binding sites using light. However, AOE-PC has some limitations. It is a complex molecule that requires a complex synthesis method. It is also a relatively expensive reagent, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of AOE-PC in scientific research. One potential direction is the use of AOE-PC to study the function of membrane proteins. Membrane proteins are difficult to study due to their hydrophobic nature, but AOE-PC can be used to label specific amino acid residues in these proteins. Another potential direction is the use of AOE-PC to study the function of proteins involved in disease pathways. AOE-PC can be used to identify potential drug targets and to develop new therapies for diseases. Finally, the development of new photoaffinity probes based on AOE-PC could lead to the discovery of new proteins and pathways involved in cellular signaling.
合成法
The synthesis of AOE-PC is a complex process that involves multiple steps. The first step involves the reaction of 4-fluorophenol with 2-bromo-2-methylpropionyl bromide to form 2-(4-fluorophenoxy)-2-methylpropanoic acid. The second step involves the reaction of this acid with thionyl chloride to form 2-(4-fluorophenoxy)-2-methylpropanoyl chloride. The third step involves the reaction of this chloride with 2-aminoethyl ethylene glycol to form N-(2-amino-2-oxoethoxy)-2-(4-fluorophenoxy)-2-methylpropanamide.
科学的研究の応用
AOE-PC has been widely used in scientific research due to its unique properties. It has been used as a tool for studying the function of G protein-coupled receptors (GPCRs). AOE-PC acts as a photoaffinity probe that can be used to identify the binding sites of GPCRs. It has also been used to study the structure and function of ion channels. AOE-PC can be used to label specific amino acid residues in ion channels, which can help to identify the structure and function of these channels.
特性
IUPAC Name |
N-(2-amino-2-oxoethoxy)-2-(4-fluorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,11(17)15-18-7-10(14)16)19-9-5-3-8(13)4-6-9/h3-6H,7H2,1-2H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWVZBKUIGHOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NOCC(=O)N)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-oxoethoxy)-2-(4-fluorophenoxy)-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)




![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)


![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)